L-Ornithine hydrochloride
Overview
Description
L-Ornithine is a non-essential, non-protein amino acid that is mainly used in the urea cycle for removing excess nitrogen from the body . It is also important in the removal of ammonia, a waste product of cellular metabolism . L-Ornithine is produced in the body, particularly in the liver cells, from the amino acid arginine . It is found in its highest concentrations in connective tissues, such as the skin . Dietary sources of L-Ornithine include meat, dairy, fish, eggs, coconuts, oats, wheat, soybeans, peanuts, and carob .
Synthesis Analysis
L-Ornithine is a product of arginase degradation and plays an important role in ammonia metabolism via the urea cycle . In mammals, ornithine serves as a precursor for polyamines and proline biosynthesis . Various strategies have been employed to improve the L-Ornithine production titers in the model strain, Corynebacterium glutamicum .
Molecular Structure Analysis
The molecular formula of L-Ornithine hydrochloride is C5H13ClN2O2 . Its average molecular weight is 168.62 Da . The structure of this compound has been solved by three-dimensional Patterson and heavy-atom Fourier syntheses .
Chemical Reactions Analysis
L-Ornithine is involved in the synthesis of many products, many of which are tremendously important for living cells . It is a key precursor in the biosynthesis of multiple amino acids including proline, glutamic acid, and citrulline . L-Ornithine is also an essential part of the cellular process known as the urea cycle .
Physical and Chemical Properties Analysis
This compound appears as a white powder . Its solubility in water is 26 mg/mL . The pH of a 1M solution in water at 25℃ is between 5.0 and 6.0 .
Scientific Research Applications
Exercise Performance and Ammonia Metabolism :
- L-Ornithine hydrochloride ingestion was studied in relation to performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise. Although it doesn't seem to improve performance directly, it may enhance the ability to buffer ammonia during and after exercise (Demura et al., 2010).
- A similar study examined its effects on intermittent maximal anaerobic cycle ergometer performance and fatigue recovery. The ingestion of this compound improved anaerobic performance during intermittent maximal exercise (Demura et al., 2011).
Structural Biology :
- Redetermination, invariom-model, and multipole refinement of this compound were performed to generate accurate bond-distance restraints for the refinement of proteins. This shows its use in understanding the molecular structure and enhancing the accuracy of protein models (Dittrich et al., 2007).
Biotechnology and Fermentation :
- L-Ornithine is produced by microbial fermentation. Studies have aimed at improving the productivity and cost-effectiveness of this process by manipulating L-ornithine metabolism in engineered strains of Corynebacterium glutamicum. These manipulations led to an increase in L-ornithine production, demonstrating the effectiveness of genetic and metabolic engineering approaches (Zhang et al., 2018).
Medical Applications :
- This compound's effects were explored on stress markers and sleep quality in healthy workers in a randomized controlled trial. It was found to potentially relieve stress and improve sleep quality related to fatigue (Miyake et al., 2014).
Mechanism of Action
Target of Action
L-Ornithine hydrochloride primarily targets the urea cycle in the body . This cycle is crucial for the disposal of excess nitrogen . L-Ornithine also acts as a precursor for the synthesis of other amino acids such as citrulline and arginine .
Mode of Action
L-Ornithine is metabolized to L-arginine . L-arginine then stimulates the pituitary release of growth hormone . This process can be affected by various factors such as burns or other injuries, which can alter the state of L-arginine in tissues throughout the body .
Biochemical Pathways
L-Ornithine plays a central role in the urea cycle . In this cycle, ammonia is first converted into carbamoyl phosphate. Then, ornithine transcarbamylase catalyzes the reaction between carbamoyl phosphate and ornithine to form citrulline and phosphate . Another amino group is added from aspartate, producing arginine and denitrogenated fumarate . The resulting arginine is hydrolyzed back to ornithine, producing urea . The amino groups of urea come from the ammonia and aspartate, and the nitrogen in ornithine remains intact .
Pharmacokinetics
This compound readily dissociates into its constituent amino acids, which are absorbed by active transport, distributed, and metabolized . L-Ornithine serves as an intermediary in the urea cycle in periportal hepatocytes in the liver and as an activator of carbamoyl phosphate synthetase . It also acts as a precursor for polyamines .
Result of Action
L-Ornithine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It plays a central role in the urea cycle and is important for the disposal of excess nitrogen (ammonia) . L-Ornithine is also the starting point for the synthesis of many polyamines such as putrescine and spermine . These polyamines are important for cell growth.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the state of L-arginine in tissues throughout the body can be affected by burns or other injuries This can potentially influence the effectiveness of this compound
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
L-Ornithine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a product of arginase degradation and plays an important role in ammonia metabolism via the urea cycle . In mammals, this compound serves as a precursor for polyamines and proline biosynthesis . Spermine, synthesized from this compound, is an abundant polyamine observed in various biological processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is reported to have beneficial effects on the liver and the heart . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound supplementation can improve athletic performance by reducing elevated levels of ammonia .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is metabolized to L-arginine, which stimulates the pituitary release of growth hormone . It also plays a role in the urea cycle, allowing for the disposal of excess nitrogen . The conversion of this compound reduces ammonia concentrations in the blood and increases urea .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. A study showed that this compound supplementation for 8 weeks significantly decreased serum cortisol levels and the cortisol/dehydroepiandrosterone-sulphate (DHEA-S) ratio . It also reduced anger and improved perceived sleep quality .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that this compound administration significantly improved liver injury and necrosis induced by carbon tetrachloride toxicity in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a central part of the urea cycle, which allows for the disposal of excess nitrogen . It also serves as a starting point for the synthesis of polyamines such as putrescine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed from the small intestine via a sodium-dependent active transport process . It undergoes extensive metabolism in the liver to L-arginine, polyamines, and proline, among other metabolites .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It is involved in the urea cycle, which occurs in the mitochondria and cytosol of liver cells . It also plays a role in the synthesis of polyamines, which are involved in regulating gene expression, protein synthesis, and cell proliferation .
Properties
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6211-16-1 | |
Record name | L-Ornithine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6211-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50858851 | |
Record name | L-Ornithine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystalline solid or powder to syrup; Slight savoury aroma | |
Record name | L-Ornithine monohydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21137 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | L-Ornithine monochlorohydrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Very slightly soluble (in ethanol) | |
Record name | L-Ornithine monochlorohydrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3184-13-2 | |
Record name | Ornithine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3184-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ornithine L- monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Ornithine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Ornithine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(+)-2,5-diaminopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORNITHINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBK84K66XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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